4-Methyl-3-(trifluoromethyl)benzoyl chloride

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Characterization

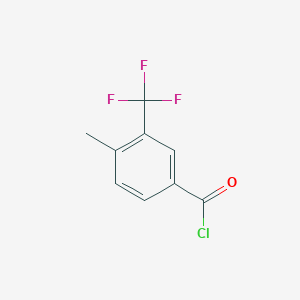

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-methyl-3-(trifluoromethyl)benzoyl chloride, which precisely describes the substitution pattern on the benzene ring. The structural framework consists of a benzene ring bearing three distinct substituents: a methyl group at the 4-position, a trifluoromethyl group at the 3-position, and an acyl chloride functional group at the 1-position. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation as CC1=C(C=C(C=C1)C(=O)Cl)C(F)(F)F, which systematically encodes the connectivity and stereochemical information.

The International Chemical Identifier representation provides additional structural detail through the notation InChI=1S/C9H6ClF3O/c1-5-2-3-6(8(10)14)4-7(5)9(11,12)13/h2-4H,1H3, offering a standardized method for representing the compound's structure in databases and computational applications. The corresponding International Chemical Identifier Key, KKGAVDJJVMSTSV-UHFFFAOYSA-N, serves as a unique identifier that facilitates database searches and cross-referencing across different chemical information systems. This structural characterization reveals a substitution pattern where the methyl and trifluoromethyl groups are positioned ortho to each other, creating potential steric interactions that may influence the compound's reactivity and selectivity in chemical transformations.

The three-dimensional conformational analysis indicates that the trifluoromethyl group adopts a specific orientation relative to the benzene ring plane, with the carbon-fluorine bonds positioned to minimize steric repulsion with adjacent substituents. Computational studies suggest that the acyl chloride carbonyl group maintains coplanarity with the aromatic ring, facilitating conjugation and contributing to the compound's electrophilic character. The predicted collision cross-section values for various ionization states provide insight into the compound's behavior in mass spectrometric analysis, with the protonated molecular ion exhibiting a collision cross-section of 137.3 Ångström squared.

Chemical Abstracts Service Registry Number and Alternative Designations

The Chemical Abstracts Service registry number for this compound is 261952-11-8, which serves as the primary identifier for this compound in chemical databases and regulatory documentation. This unique numerical identifier was assigned upon the compound's first registration in the Chemical Abstracts Service database and remains constant regardless of nomenclature variations or alternative naming conventions. The European Community number 803-401-6 provides additional regulatory identification within European Union chemical legislation and compliance frameworks.

The compound is known by several alternative designations that reflect different naming conventions and systematic approaches. The most commonly encountered synonyms include benzoyl chloride, 4-methyl-3-(trifluoromethyl)-, which follows the functional group-based naming system. Industrial and commercial suppliers frequently use the designation 5-(chlorocarbonyl)-2-methylbenzotrifluoride, which emphasizes the substitution pattern from a different numbering perspective. Additional systematic names include 5-(chloroformyl)-2-methylbenzotrifluoride, highlighting the formyl chloride functional group designation.

Database-specific identifiers further enhance the compound's retrievability and cross-referencing capabilities. The Molecular Design Limited number MFCD01631602 provides access within specialized chemical databases, while the PubChem Compound Identifier 2775608 facilitates searches in public chemical information repositories. The DSSTox Substance Identifier DTXSID50379612 enables tracking within toxicological and environmental databases, supporting regulatory compliance and safety assessments. The Wikidata identifier Q82169493 connects the compound to broader knowledge graphs and semantic web applications.

Supplier-specific catalog numbers and designations vary across commercial sources, reflecting different organizational systems and inventory management approaches. These alternative identifiers collectively ensure comprehensive coverage across academic, industrial, and regulatory applications, facilitating efficient information exchange and chemical commerce.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C9H6ClF3O, representing a precise atomic composition that defines the compound's fundamental chemical identity. This formula indicates the presence of nine carbon atoms, six hydrogen atoms, one chlorine atom, three fluorine atoms, and one oxygen atom, arranged in a specific connectivity pattern that creates the characteristic properties of this aromatic acyl chloride. The molecular weight has been computationally determined as 222.59 grams per mole using advanced molecular modeling techniques implemented in PubChem release 2025.04.14.

Detailed mass spectrometric analysis reveals additional insights into the compound's molecular characteristics. The exact monoisotopic mass is calculated as 222.005927 atomic mass units, accounting for the most abundant isotopes of each constituent element. This precise mass value proves essential for high-resolution mass spectrometric identification and quantitative analysis applications. The slight difference between the average molecular weight and monoisotopic mass reflects the natural isotopic distribution of chlorine, which exists primarily as chlorine-35 and chlorine-37 isotopes.

The molecular composition analysis demonstrates a relatively high degree of halogenation, with four halogen atoms (one chlorine and three fluorine atoms) contributing significantly to the overall molecular weight. The fluorine content represents approximately 25.6% of the total molecular weight, reflecting the substantial influence of the trifluoromethyl substituent on the compound's physical and chemical properties. The carbon framework accounts for 48.4% of the molecular weight, while the remaining mass is distributed among hydrogen (2.7%), chlorine (15.9%), and oxygen (7.2%) atoms.

| Element | Count | Atomic Weight (g/mol) | Contribution (g/mol) | Percentage (%) |

|---|---|---|---|---|

| Carbon | 9 | 12.011 | 108.099 | 48.4 |

| Hydrogen | 6 | 1.008 | 6.048 | 2.7 |

| Chlorine | 1 | 35.453 | 35.453 | 15.9 |

| Fluorine | 3 | 18.998 | 56.994 | 25.6 |

| Oxygen | 1 | 15.999 | 15.999 | 7.2 |

| Total | 20 | - | 222.593 | 100.0 |

Isomeric Variations and Positional Substituent Effects

The structural framework of this compound allows for several constitutional isomers that differ in the positioning of the methyl and trifluoromethyl substituents relative to the acyl chloride group. The most closely related isomer is 2-methyl-3-(trifluoromethyl)benzoyl chloride, which bears the Chemical Abstracts Service number 261952-07-2 and shares the identical molecular formula C9H6ClF3O. This positional isomer differs only in the placement of the methyl group, which occupies the 2-position rather than the 4-position relative to the acyl chloride functionality.

Comparative analysis of these isomeric structures reveals significant differences in their electronic and steric environments. In 2-methyl-3-(trifluoromethyl)benzoyl chloride, the methyl group is positioned ortho to the acyl chloride group, creating potential steric hindrance that may influence reactivity patterns and selectivity in nucleophilic acyl substitution reactions. The molecular weight remains identical at 222.59 grams per mole, but the different substitution pattern leads to distinct physical properties and chemical behavior profiles.

Another related structural variant is 2-methyl-5-(trifluoromethyl)benzoyl chloride, which represents a different regioisomeric arrangement where the trifluoromethyl group occupies the 5-position. This compound maintains the same molecular formula but exhibits a meta relationship between the methyl and trifluoromethyl substituents, contrasting with the ortho relationship present in the target compound. The altered substitution pattern significantly impacts the electronic distribution within the aromatic ring, potentially affecting both the electrophilic character of the acyl chloride group and the overall reactivity profile.

| Compound Name | Chemical Abstracts Service Number | Methyl Position | Trifluoromethyl Position | Substituent Relationship |

|---|---|---|---|---|

| This compound | 261952-11-8 | 4 | 3 | Ortho |

| 2-Methyl-3-(trifluoromethyl)benzoyl chloride | 261952-07-2 | 2 | 3 | Ortho |

| 2-Methyl-5-(trifluoromethyl)benzoyl chloride | Not specified | 2 | 5 | Meta |

The positional effects of these substituents extend beyond simple steric considerations to encompass significant electronic influences. The trifluoromethyl group serves as a strong electron-withdrawing substituent through both inductive and field effects, while the methyl group provides modest electron donation through hyperconjugation. The relative positioning of these groups creates distinct electronic environments that influence the electrophilic reactivity of the acyl chloride carbon and the nucleophilic substitution pathways available to synthetic chemists.

属性

IUPAC Name |

4-methyl-3-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c1-5-2-3-6(8(10)14)4-7(5)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGAVDJJVMSTSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379612 | |

| Record name | 4-Methyl-3-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261952-11-8 | |

| Record name | 4-Methyl-3-(trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261952-11-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: 4-Methyl-3-(trifluoromethyl)benzoyl chloride can be synthesized through the chlorination of 4-methyl-3-(trifluoromethyl)benzoic acid using thionyl chloride. The reaction typically involves refluxing the benzoic acid with thionyl chloride at elevated temperatures to produce the desired benzoyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity of the product .

化学反应分析

Types of Reactions: 4-Methyl-3-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Thionyl Chloride: Used in the synthesis of the compound from the corresponding benzoic acid.

Phenylboronic Acid: Used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Major Products Formed:

Amides and Esters: Formed through substitution reactions with amines and alcohols.

Biaryl Compounds: Formed through coupling reactions with boronic acids.

科学研究应用

Organic Synthesis

4-Methyl-3-(trifluoromethyl)benzoyl chloride serves as a crucial intermediate in the synthesis of complex organic molecules. It can participate in various reactions, including:

- Substitution Reactions : Reacts with nucleophiles such as amines and alcohols to form amides and esters.

- Coupling Reactions : Involved in Suzuki-Miyaura coupling reactions with boronic acids to yield biaryl compounds.

Pharmaceuticals

The compound is extensively utilized in the development of active pharmaceutical ingredients and intermediates. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable for drug design.

- Anticancer Activity : Research indicates that derivatives containing the trifluoromethyl group can inhibit specific kinases involved in cancer progression.

- Enzyme Inhibition : It has shown potential in inhibiting enzymes such as IRAK4, which is implicated in inflammatory responses and cancer signaling pathways.

Agrochemicals

This compound is employed in the synthesis of herbicides and pesticides, leveraging its reactivity to create effective agricultural chemicals.

IRAK4 Inhibition Study

A study explored various benzoyl chloride derivatives, revealing that those with trifluoromethyl substitutions exhibited significantly lower IC50 values for IRAK4 inhibition compared to non-fluorinated variants. This suggests enhanced binding affinity and inhibitory potency due to the trifluoromethyl group.

Antimicrobial Activity Investigation

Research focused on the antimicrobial properties of trifluoromethyl-substituted benzoyl chlorides demonstrated notable activity against several bacterial strains, likely due to their ability to disrupt bacterial cell membranes.

作用机制

The mechanism of action of 4-Methyl-3-(trifluoromethyl)benzoyl chloride involves its reactivity as an electrophile due to the presence of the benzoyl chloride group. This allows it to readily react with nucleophiles, facilitating the formation of various derivatives. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The reactivity and applications of benzoyl chlorides are heavily influenced by substituent positions and electronic effects. Below is a comparison with key analogues:

Key Observations:

- Electronic Effects : The electron-withdrawing -CF₃ group in the 3- or 4-position enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic acyl substitution reactions compared to unsubstituted benzoyl chloride .

- Fluorine Substitution : Fluorinated derivatives (e.g., 4-Fluoro-3-(trifluoromethyl)benzoyl chloride) exhibit higher density and boiling points due to increased molecular polarity and van der Waals interactions .

Research Findings and Industrial Relevance

生物活性

4-Methyl-3-(trifluoromethyl)benzoyl chloride (CAS 261952-11-8) is a chemical compound that has garnered attention due to its diverse applications in organic synthesis and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆ClF₃O |

| Molar Mass | 222.59 g/mol |

| Density | 1.343 g/cm³ |

| Boiling Point | 230.2 °C at 760 mmHg |

| Flash Point | 93 °C |

| Vapor Pressure | 0.0666 mmHg at 25 °C |

This compound is primarily utilized as an acyl chloride in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals .

The trifluoromethyl group (-CF₃) in this compound contributes significantly to its biological activity. This group enhances lipophilicity and metabolic stability, which are crucial for drug design. The presence of the -CF₃ group has been shown to increase the potency of compounds against various biological targets, including enzymes and receptors involved in disease pathways .

Pharmacological Applications

- Anticancer Activity : Research indicates that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzoyl chlorides can inhibit specific kinases involved in cancer progression .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, including IRAK4, which plays a role in inflammatory responses and cancer signaling pathways. In vitro studies demonstrated that modifications to the benzoyl structure can lead to enhanced inhibitory effects on IRAK4, suggesting a potential therapeutic application in inflammatory diseases and cancer .

- Neuropharmacology : The incorporation of trifluoromethyl groups has also been linked to increased activity at serotonin transporters, which may have implications for the treatment of mood disorders .

Case Studies

Several case studies highlight the biological relevance of this compound:

- Study on IRAK4 Inhibition : A study conducted on various benzoyl chloride derivatives revealed that those with trifluoromethyl substitutions exhibited lower IC50 values for IRAK4 inhibition compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl group significantly enhances binding affinity and inhibitory potency .

- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of trifluoromethyl-substituted benzoyl chlorides. Results indicated that these compounds displayed notable activity against several bacterial strains, potentially due to their ability to disrupt bacterial cell membranes .

Safety and Toxicity

While exploring its biological activity, it is crucial to consider the safety profile of this compound. The compound is classified as a corrosive agent, causing severe skin burns and eye damage upon contact. Inhalation can lead to respiratory irritation and other serious health effects . Therefore, appropriate safety measures should be taken when handling this chemical.

常见问题

Basic Research Questions

Q. How can 4-methyl-3-(trifluoromethyl)benzoyl chloride be synthesized, and what are the critical reaction conditions?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation or halogenation of a pre-functionalized benzene ring. For example, trifluoromethyl groups are introduced using trifluoromethylation agents like CF₃Cu or CF₃I under anhydrous conditions. Methyl groups may be introduced via methyl halides in the presence of Lewis acids (e.g., AlCl₃). Chlorination is achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) on the corresponding benzoic acid .

- Critical Parameters : Maintain strict moisture-free environments to prevent hydrolysis of the acyl chloride. Reaction temperatures should be controlled (typically 0–50°C) to avoid side products like decarboxylation or over-halogenation .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR can identify methyl (δ ~2.3 ppm) and trifluoromethyl (δ ~120–125 ppm in ¹³C) groups. Acyl chloride protons are absent, but carbonyl carbons appear at δ ~170 ppm .

- IR : A strong C=O stretch near 1770 cm⁻¹ confirms the acyl chloride functionality. C-F stretches (1100–1250 cm⁻¹) and C-Cl stretches (~750 cm⁻¹) are also diagnostic .

- Mass Spectrometry : Electron ionization (EI-MS) fragments show peaks at m/z corresponding to [M-Cl]⁺ and [CF₃]⁺ ions. NIST databases provide reference spectra for analogous compounds (e.g., 3-(trifluoromethyl)benzoyl chloride) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent hydrolysis and photodegradation. Use anhydrous solvents (e.g., dry THF or DCM) during reactions. Confirm purity via GC-MS before use, as trace moisture can degrade the compound .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during derivatization of this compound?

- Methodology : The electron-withdrawing trifluoromethyl group directs electrophilic substitutions to the meta position, while the methyl group exerts a weaker ortho/para-directing effect. Computational modeling (DFT) can predict reactive sites. For example, coupling reactions with nucleophiles (e.g., amines) may favor the para position relative to the methyl group. Experimental validation via X-ray crystallography or NOESY NMR is recommended .

Q. How do electronic effects of the trifluoromethyl and methyl groups influence reactivity in nucleophilic acyl substitution?

- Methodology : The trifluoromethyl group increases electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. Competitive hydrolysis rates can be quantified via kinetic studies (e.g., UV-Vis monitoring at 240 nm). Compare with analogs like 4-fluoro-3-(trifluoromethyl)benzoyl chloride (CAS 189807-21-4) to isolate substituent effects .

Q. What are the contradictions in reported synthetic yields for trifluoromethyl-substituted benzoyl chlorides, and how can they be resolved?

- Analysis : Discrepancies arise from varying halogenation methods. For example, SOCl₂ may yield higher purity than PCl₅ but requires longer reaction times. A 2023 NIST study noted that residual HCl in SOCl₂-based syntheses can reduce yields by 10–15% . Optimize by using molecular sieves or scavengers like DIPEA to trap HCl .

Q. How can this compound be applied in developing chiral stationary phases (CSPs) for chromatography?

- Methodology : The acyl chloride can react with cellulose or amylose derivatives to form benzoate-based CSPs. For example, covalent bonding to silica-supported cellulose enhances chiral recognition in supercritical fluid chromatography (SFC). Performance metrics (e.g., enantioselectivity α) should be tested against racemic mixtures like ibuprofen or atenolol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。